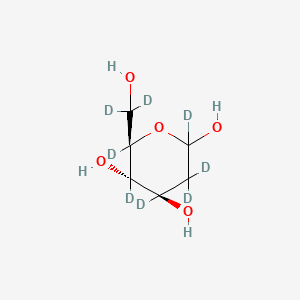
2-Deoxy-D-glucose-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-D-glucose-d8 is a deuterated form of 2-Deoxy-D-glucose, a glucose molecule where the hydroxyl group at the second carbon is replaced by hydrogen. This modification prevents the molecule from undergoing glycolysis, making it a valuable tool in various scientific research fields, particularly in studying glucose metabolism and its effects on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose typically involves the use of chitin as an initial raw material. The process includes preparing a precursor, employing solid acid H2SO4-SiO2 as a catalyst, and reacting 2-amino-D-glucose hydrochloride with methanol. This is followed by a reaction with sodium nitrite and hydrochloric acid to form a nitroso compound, which undergoes intramolecular rearrangement to remove the amino group, resulting in 2-Deoxy-D-glucose .
Industrial Production Methods
Industrial production of 2-Deoxy-D-glucose involves catalytic hydrolysis and deprotection steps. Protected glucose syrup serves as the starting raw material, and the process includes adding a catalyst, sulfoxide, and water to the compound, followed by recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-D-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure further.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halogens and other nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of 2-Deoxy-D-glucose, which are used in different research applications .
Aplicaciones Científicas De Investigación
2-Deoxy-D-glucose-d8 has a wide range of scientific research applications:
Chemistry: Used as a marker for glucose uptake and hexokinase activity in tissues.
Biology: Studied for its effects on cellular metabolism and glycolysis inhibition.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit glycolysis in tumor cells.
Industry: Used in the development of diagnostic agents and as a tool in metabolic research.
Mecanismo De Acción
2-Deoxy-D-glucose-d8 acts as a glucose analog, inhibiting glycolysis by being phosphorylated by hexokinase to form 2-Deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This leads to the depletion of cellular ATP and induces cell death. It also inhibits N-glycosylation, causing endoplasmic reticulum stress and activating the unfolded protein response pathway .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-D-mannose: Similar in structure but differs in the position of the hydroxyl group.
2-Deoxy-D-arabino-hexose: Another analog with slight structural differences.
Uniqueness
2-Deoxy-D-glucose-d8 is unique due to its deuterated form, which makes it particularly useful in research involving metabolic pathways and diagnostic imaging. Its ability to inhibit glycolysis and induce cell death in tumor cells sets it apart from other glucose analogs .
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
(4R,5S,6R)-2,3,3,4,5,6-hexadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i1D2,2D2,3D,4D,5D,6D |
Clave InChI |
PMMURAAUARKVCB-QGFCVSKZSA-N |
SMILES isomérico |
[2H][C@@]1([C@](C(C(O[C@]1([2H])C([2H])([2H])O)([2H])O)([2H])[2H])([2H])O)O |
SMILES canónico |
C1C(C(C(OC1O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















